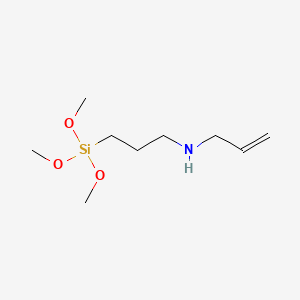

3-(N-Allylamino)propyltrimethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-prop-2-enyl-3-trimethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO3Si/c1-5-7-10-8-6-9-14(11-2,12-3)13-4/h5,10H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVMBXTYMSRUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNCC=C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067588 | |

| Record name | 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31024-46-1 | |

| Record name | N-[3-(Trimethoxysilyl)propyl]-2-propen-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31024-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-amine, N-(3-(trimethoxysilyl)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(trimethoxysilyl)propyl]allylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(N-Allylamino)propyltrimethoxysilane chemical structure and properties

An In-Depth Technical Guide to 3-(N-Allylamino)propyltrimethoxysilane: Structure, Properties, and Applications

Introduction

This compound (AAPTMS) is a bifunctional organosilane that possesses both an allyl amine group and a hydrolyzable trimethoxysilyl group within the same molecule. This unique structure allows it to act as a molecular bridge between inorganic substrates and organic polymers, making it a versatile and critical component in advanced materials science. Its IUPAC name is N-Prop-2-enyl-3-trimethoxysilylpropan-1-amine, and it is identified by the CAS Number 31024-46-1.[1][2]

The trimethoxysilyl moiety provides a mechanism for covalent bonding to inorganic surfaces rich in hydroxyl groups, such as glass, silica, and metal oxides. Concurrently, the allyl and secondary amine functionalities on the organofunctional tail offer reactive sites for grafting to or cross-linking with a wide array of polymer matrices. This dual reactivity is fundamental to its primary application as a coupling agent, adhesion promoter, and surface modifier. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reaction mechanisms, and key applications of AAPTMS for researchers and professionals in materials science and drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of AAPTMS is central to its function. A three-carbon propyl chain separates the reactive silyl head from the aminopropyl tail, providing flexibility and reducing steric hindrance at either end of the molecule.

Caption: Chemical Structure of this compound.

Quantitative Data

The physicochemical properties of AAPTMS are summarized below. It is important to note that values such as boiling point and density can vary slightly between suppliers due to differences in purity.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₁NO₃Si | [1][2] |

| Molecular Weight | 219.35 g/mol | [1][2] |

| CAS Number | 31024-46-1 | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.93 - 0.99 g/cm³ at 25°C | [1][2] |

| Boiling Point | 108°C to 225.9°C at 760 mmHg | [1][2] |

| Refractive Index | 1.43 - 1.499 at 20°C | [1][2] |

| Flash Point | 84°C - 90.4°C | [1][2] |

| Vapor Pressure | 0.0841 mmHg at 25°C | [1] |

| Predicted pKa | 9.89 ± 0.19 | [1][2] |

Reactivity and Mechanism of Action

The utility of AAPTMS stems from the orthogonal reactivity of its two functional ends. This allows for a two-stage reaction mechanism, which is critical for its role as a coupling agent.

Hydrolysis and Condensation of the Trimethoxysilyl Group

The first stage involves the reaction of the trimethoxysilyl group with water. This hydrolysis reaction replaces the methoxy groups (-OCH₃) with hydroxyl groups (-OH), forming a reactive silanetriol intermediate and releasing methanol as a byproduct. The pH of the medium significantly influences the rate of this reaction.[3][4]

This hydrolysis is followed by two possible condensation reactions:

-

Self-Condensation: The newly formed silanol groups can condense with each other to form stable siloxane (Si-O-Si) bonds, leading to oligomerization of the silane in solution or the formation of a polysiloxane network on a surface.

-

Surface Condensation: The silanol groups can also react with hydroxyl groups present on the surface of inorganic substrates (e.g., Si-OH on silica) to form highly stable, covalent Si-O-Substrate bonds. This is the key step for surface modification.

Caption: Hydrolysis and condensation pathway for AAPTMS.

Reactivity of the N-Allylamino Group

The organofunctional tail provides two sites for reaction with a polymer matrix:

-

Secondary Amine (-NH-): This group can react with various organic functionalities, such as epoxides, isocyanates, and carboxylic acids, making AAPTMS an excellent adhesion promoter for epoxy, polyurethane, and polyamide resins.

-

Allyl Group (-CH₂-CH=CH₂): The terminal double bond is available for free-radical polymerization with vinyl monomers or for thiol-ene "click" chemistry reactions. This functionality is particularly valuable for integrating materials into unsaturated polyester, acrylic, or rubber matrices.

The presence of both the amine and the allyl group offers a wider range of reactivity compared to silanes containing only one of these functionalities. This allows for a more tailored approach to interfacial chemistry.

Key Applications and Experimental Protocols

AAPTMS is utilized in a variety of applications where the interface between organic and inorganic materials is critical.

Application 1: Adhesion Promoter in Composites and Sealants

By treating inorganic fillers (e.g., silica, glass fibers) with AAPTMS, their compatibility with and adhesion to an organic polymer matrix are significantly enhanced. This results in composite materials with improved mechanical properties, such as tensile strength and modulus, as well as enhanced resistance to moisture and chemical attack.

Application 2: Surface Modification of Biomaterials and Sensors

The N-allylamino group can serve as an anchor point for the immobilization of biomolecules or as a reactive handle for further chemical modification. This is particularly useful in the development of biosensors, microarrays, and drug delivery systems where controlled surface chemistry is paramount.

Experimental Protocol: Surface Functionalization of Glass Substrates

This protocol provides a reliable method for creating a reactive allyl-amino functionalized surface on glass slides, suitable for subsequent chemical reactions.

Materials:

-

Glass microscope slides

-

This compound (AAPTMS)

-

Anhydrous Toluene

-

Ethanol

-

Deionized (DI) Water

-

Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION

-

Nitrogen gas stream

-

Oven

Workflow:

Caption: Workflow for surface functionalization with AAPTMS.

Step-by-Step Methodology:

-

Substrate Cleaning and Activation (Causality: Expertise & Experience):

-

Immerse glass slides in Piranha solution for 30 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).

-

Rationale: This aggressive oxidation step removes all organic residues and, critically, hydroxylates the surface, maximizing the number of Si-OH groups available for reaction with the silane. This is the foundation of a dense, well-ordered monolayer.

-

-

Rinsing and Drying:

-

Thoroughly rinse the slides with copious amounts of DI water.

-

Dry the slides under a stream of high-purity nitrogen gas.

-

Rationale: Complete removal of the acid and water is essential. Any residual water on the surface can cause premature self-condensation of the silane in the subsequent step, leading to a disordered, weakly bound layer.

-

-

Silanization:

-

Prepare a 1-2% (v/v) solution of AAPTMS in anhydrous toluene.

-

Immerse the cleaned, dry slides in the silane solution for 1-2 hours at room temperature under a dry atmosphere (e.g., nitrogen blanket).

-

Rationale: Anhydrous solvent is critical to prevent silane oligomerization in the bulk solution. Toluene is a common choice as it is non-protic. The reaction time allows for sufficient diffusion and reaction of the silane with the surface hydroxyls.

-

-

Post-Silanization Rinse:

-

Remove the slides from the silanization solution and rinse sequentially with fresh anhydrous toluene and then ethanol.

-

Dry again under a nitrogen stream.

-

Rationale: This step removes any physisorbed (non-covalently bound) silane molecules, ensuring that the final surface is composed of a true monolayer.

-

-

Curing (Trustworthiness: Self-Validating System):

-

Place the slides in an oven and bake at 110-120°C for 30-60 minutes.

-

Rationale: The thermal energy drives the condensation reaction to completion, forming robust Si-O-Si cross-links within the silane layer and strengthening the Si-O-Substrate bonds. This curing step is vital for the stability and durability of the functionalized surface.

-

The resulting surface now presents reactive allyl and secondary amine groups, ready for further synthetic steps or for direct use in an application.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[1] It should be handled in a well-ventilated area or fume hood. Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required.[1] The material is sensitive to moisture and should be stored under an inert, dry atmosphere to prevent degradation.[2] Refer to the manufacturer's Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a powerful molecular tool for scientists and engineers working to create advanced composite materials, functionalized surfaces, and sophisticated biomedical devices. Its value lies in its bifunctional nature, which allows for the robust covalent linkage of disparate material classes. A thorough understanding of its hydrolysis-condensation chemistry and the reactivity of its organofunctional tail is essential for its effective application. The protocols and mechanisms described herein provide a foundational framework for leveraging the unique properties of AAPTMS to achieve superior material performance and novel functionalities.

References

-

ResearchGate. (n.d.). The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. Retrieved from [Link]

-

Gelest, Inc. (n.d.). N-PHENYLAMINOPROPYLTRIMETHOXYSILANE. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. Retrieved from [Link]

-

ResearchGate. (n.d.). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Retrieved from [Link]

-

Gelest, Inc. (n.d.). 3-(N,N-DIMETHYLAMINOPROPYL)TRIMETHOXYSILANE. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenyl-3-aminopropyltrimethoxysilane. Retrieved from [Link]

-

Ataman Kimya. (n.d.). AMINO ETHYL AMINO PROPYL TRIMETHOXY SILANE. Retrieved from [Link]

-

GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. Retrieved from [Link]

-

PubChem. (n.d.). Bis(3-(methylamino)propyl)trimethoxysilane. Retrieved from [Link]

-

PubChem. (n.d.). 3-((Trimethoxysilyl)propyl)diethylenetriamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-Allyl-γ-aminopropyltrimethoxysilane

Abstract

N-Allyl-γ-aminopropyltrimethoxysilane is a bifunctional organosilane of significant interest in materials science, serving as a versatile coupling agent and surface modifier. Its unique molecular architecture, featuring a hydrolyzable trimethoxysilyl group for inorganic substrate reactivity and an N-allyl functional group for organic polymer interaction, enables the formation of robust covalent linkages at organic-inorganic interfaces. This guide provides a comprehensive exploration of the primary synthetic pathways to this molecule, designed for researchers and process chemists. We will dissect two core methodologies: a high-selectivity route involving a protected hydrosilylation, and a direct nucleophilic substitution route. This document emphasizes the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers a comparative analysis to guide the selection of the most appropriate synthesis strategy for specific laboratory or industrial applications.

Introduction: The Molecular Logic of a Coupling Agent

Silane coupling agents are molecular bridges that connect dissimilar materials, most notably inorganic fillers or reinforcements (like glass, silica, or metal oxides) and organic polymers.[1] The general structure, Y-R-Si(OR')₃, consists of three key components:

-

-(OR')₃: A hydrolyzable alkoxy group (in our case, methoxy) that, upon hydrolysis to silanols (-Si-OH), condenses with hydroxyl groups on inorganic surfaces to form stable -Si-O-M bonds.[2]

-

-R-: A stable spacer group, typically a propyl chain, that provides a flexible linkage between the two reactive ends.

-

-Y: An organofunctional group designed to react or entangle with a specific polymer matrix.

In N-Allyl-γ-aminopropyltrimethoxysilane , the organofunctional group is a secondary amine bearing an allyl group (-NH-CH₂CH=CH₂). This functionality provides a reactive site for various polymerization and cross-linking chemistries, such as those involving free-radical mechanisms or reactions with epoxy and isocyanate resins, making it a highly versatile molecule for advanced composite materials.

Synthesis Pathway I: The Protected Hydrosilylation Route

This pathway is an elegant, multi-step approach designed for high selectivity and purity. The core strategy is to first protect the highly reactive primary amine of allylamine before the critical hydrosilylation step. This prevents unwanted side reactions and ensures the formation of the desired γ-isomer, which is crucial for optimal performance as a coupling agent.[3]

Mechanistic Overview & Rationale

The direct hydrosilylation of allylamine with trimethoxysilane is plagued by two primary issues:

-

Isomer Formation: The platinum catalyst can promote addition at either the terminal (γ-position) or internal (β-position) carbon of the allyl double bond. The β-isomer is sterically hindered and less effective as a coupling agent.

-

Side Reactions: The primary amine's N-H bonds are reactive and can participate in dehydrogenative coupling with the Si-H bond of the silane, leading to the formation of N-silylated byproducts and reducing the overall yield.[4][5]

To circumvent these issues, we employ a protection-hydrosilylation-deprotection sequence.

Caption: Workflow for the Nucleophilic Substitution Synthesis Route.

Experimental Protocols

Step 3.2.1: Synthesis of 3-Chloropropyltrimethoxysilane [6][7]

-

Rationale: This is a hydrosilylation reaction analogous to the one in Route I, but using allyl chloride instead of allylamine. The C-Cl bond is unreactive under these conditions. Ruthenium or platinum catalysts can be used.

-

Protocol:

-

Charge a pressure reactor with trimethoxysilane and a suitable catalyst (e.g., a ruthenium complex like Ru₃(CO)₁₂).

-

Heat the reactor to the target temperature (e.g., 80-120°C).

-

Feed allyl chloride into the reactor at a controlled rate to manage the exotherm.

-

After the addition is complete, hold the reaction at temperature for 1-2 hours to ensure full conversion.

-

The crude product is then purified by vacuum distillation to yield pure 3-chloropropyltrimethoxysilane.

-

Step 3.2.2: Nucleophilic Substitution with Allylamine

-

Rationale: This reaction is typically performed under pressure to keep the low-boiling allylamine (B.P. 53°C) in the liquid phase at elevated reaction temperatures. A large excess of allylamine serves two purposes: it shifts the equilibrium to favor the mono-alkylation product and acts as the solvent and acid scavenger (forming allylamine hydrochloride).

-

Protocol:

-

Charge a pressure-rated autoclave with allylamine (3.0-5.0 mol equivalents).

-

Seal the reactor and begin stirring.

-

Slowly pump in 3-chloropropyltrimethoxysilane (1.0 mol equivalent) at a controlled rate.

-

After addition, heat the reactor to 80-100°C. The pressure will increase due to the vapor pressure of allylamine.

-

Maintain the reaction for 4-8 hours. Monitor the reaction by taking samples (after cooling and depressurizing) and analyzing via GC.

-

After the reaction is complete, cool the reactor to room temperature and vent any excess pressure.

-

The resulting slurry contains the product, the tertiary amine byproduct, excess allylamine, and solid allylamine hydrochloride.

-

Step 3.2.3: Workup and Purification

-

Rationale: A multi-stage purification is required to isolate the product.

-

Protocol:

-

Filtration: Filter the crude reaction mixture to remove the solid allylamine hydrochloride byproduct. Wash the filter cake with a small amount of a dry, inert solvent (e.g., hexane) to recover any entrained product.

-

Solvent Removal: Combine the filtrate and washings. Remove the excess allylamine and any wash solvent by distillation at atmospheric pressure.

-

Vacuum Distillation: The remaining crude oil contains the desired secondary amine and the higher-boiling tertiary amine byproduct. Perform a fractional vacuum distillation to carefully separate the N-Allyl-γ-aminopropyltrimethoxysilane from the byproduct.

-

| Reagent Summary (Route II) | Molar Mass ( g/mol ) | Typical Moles (Relative) | Key Role |

| Allyl Chloride | 76.52 | 1.0 | Starting Material |

| Trimethoxysilane | 122.22 | 1.0 | Silylating Agent |

| 3-Chloropropyltrimethoxysilane | 198.74 | 1.0 | Key Intermediate |

| Allylamine | 57.09 | 3.0 - 5.0 | Nucleophile & Acid Scavenger |

Comparative Analysis of Synthesis Routes

| Parameter | Route I: Protected Hydrosilylation | Route II: Nucleophilic Substitution |

| Selectivity | Very high; protection prevents side reactions and ensures γ-isomer formation. | Moderate; requires careful control of stoichiometry to minimize tertiary amine byproduct. |

| Purity | Potentially higher purity of crude product before final distillation. | Crude product is a complex mixture requiring extensive purification. |

| Number of Steps | 4 steps (protection, hydrosilylation, deprotection, allylation). | 2 steps (intermediate synthesis, substitution). |

| Atom Economy | Lower, due to the use of a protecting group (acetone) which is later removed. | Higher in principle, but offset by the large excess of allylamine required. |

| Process Conditions | Generally moderate temperatures and atmospheric pressure (except for distillations). | Requires high-pressure equipment for the substitution step. |

| Scalability | Well-suited for lab to pilot scale where purity is paramount. | Often preferred for large-scale industrial production due to fewer steps. |

| Cost | Potentially higher due to catalyst costs and additional steps/reagents. | Potentially lower raw material costs, but requires capital investment in pressure reactors. |

Safety & Handling

All operations described must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and chemically resistant gloves.

-

Allylamine: Highly flammable, toxic by inhalation, ingestion, and skin absorption. It has a strong, irritating ammonia-like odor.

-

Chlorosilanes & Alkoxysilanes: These compounds are moisture-sensitive. [3][4]Their reaction with water can release methanol (toxic) or HCl (corrosive). Containers must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon). [4]* Hydrosilylation Reaction: This reaction is exothermic and can proceed rapidly once initiated. Careful temperature control and controlled addition of reagents are critical to prevent thermal runaways.

-

Pressure Reactions: All work with autoclaves must follow strict safety protocols. Reactors must be properly rated, maintained, and equipped with pressure relief devices.

-

Waste Disposal: Amine and silane waste should be handled as hazardous chemical waste according to institutional and local regulations.

Conclusion

The synthesis of N-Allyl-γ-aminopropyltrimethoxysilane can be successfully achieved via multiple strategic pathways. The Protected Hydrosilylation Route offers a superior level of control and selectivity, yielding a high-purity product ideal for high-performance applications and research purposes. In contrast, the Nucleophilic Substitution Route presents a more direct, albeit less selective, pathway that may be more amenable to large-scale industrial manufacturing where cost and throughput are primary drivers. The choice between these routes is a critical decision based on a careful analysis of the desired product purity, available equipment, scale of production, and economic considerations. Both methods, when executed with precision and a thorough understanding of the underlying chemical principles, provide reliable access to this important and versatile silane coupling agent.

References

-

Herbig, M., Böhme, U., Schwarzer, A., & Kroke, E. (2018). Formation of 1-aza-2-silacyclopentanes and unexpected products from the insertion of phenylisocyanate into 2,2-dimethyl-1-(trimethylsilyl)-1-aza-2-silacyclopentane. ResearchGate.

-

One-step synthesis of γ-Aminopropyltrimethoxysilane by hydrosilylation. (2008). ResearchGate.

-

Trovitch, R. J. (2020). Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis. RSC Publishing.

-

Synthesis method of aminopropyl triethoxysilane. (2016). Google Patents. CN105669739A.

-

Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis. (2020). Chemical Communications (RSC Publishing).

-

Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si–N Dehydrocoupling. (2022). ACS Sustainable Chemistry & Engineering.

-

Silane Coupling Agents/Adhesion Promoters. Tokyo Chemical Industry Co., Ltd.

-

What is the preparation and application of chloropropyltrimethoxysilane?. Guidechem.

-

3-Aminopropyltrimethoxysilane synthesis. ChemicalBook.

-

Method for producing 3-chloropropyltrimethoxysilane. (1995). Google Patents. JP3427145B2.

-

Synthesis of allylic amines. Organic Chemistry Portal.

-

Adsorption behavior of γ-aminopropyl trimethoxysilane on copper foil. (2013). PMC - NIH.

-

Allylamine | C3H7N. PubChem - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. gamma-(Aminopropyl)triethoxysilane | C9H22NO3Si | CID 129660742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105669739A - Synthesis method of aminopropyl triethoxysilane - Google Patents [patents.google.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Page loading... [wap.guidechem.com]

- 7. JP3427145B2 - Method for producing 3-chloropropyltrimethoxysilane - Google Patents [patents.google.com]

A Technical Guide to the Surface Binding Mechanism of 3-(N-Allylamino)propyltrimethoxysilane

This guide provides an in-depth exploration of the chemical mechanisms governing the attachment of 3-(N-Allylamino)propyltrimethoxysilane to hydroxylated surfaces. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical steps of hydrolysis, condensation, and covalent bond formation, explains the factors influencing these processes, and provides validated experimental and characterization workflows.

Introduction: The Role of Bifunctional Silanes in Surface Engineering

This compound is a bifunctional organosilane molecule that serves as a molecular bridge, or coupling agent, between inorganic substrates and organic materials. Its utility lies in its distinct chemical moieties:

-

The Trimethoxysilyl Group (-Si(OCH₃)₃): This inorganic-reactive head group is responsible for forming a stable, covalent bond with a wide range of substrates that possess surface hydroxyl (-OH) groups, such as silica, glass, metal oxides, and certain polymers.

-

The N-Allylamino Group (-NH-CH₂-CH=CH₂): This organic-reactive tail group provides a terminal allyl functionality. The carbon-carbon double bond is a versatile chemical handle for subsequent covalent immobilization of biomolecules, polymers, or nanoparticles through various chemical reactions like thiol-ene chemistry, polymerization, or hydrosilylation.

Understanding the precise mechanism of how the trimethoxysilyl group anchors to a surface is paramount for creating stable, reproducible, and highly functionalized materials for applications ranging from drug delivery systems to diagnostic biosensors.

The Core Mechanism: A Multi-Step Process

The covalent attachment of this compound to a surface is not a single reaction but a sequence of three primary chemical events: hydrolysis, condensation (both in solution and at the surface), and covalent anchoring.

Step 1: Hydrolysis of the Alkoxy Groups

The process begins with the hydrolysis of the methoxy (-OCH₃) groups on the silicon atom. In the presence of water, these groups are sequentially replaced by hydroxyl groups (-OH), forming reactive silanols and releasing methanol as a byproduct.[1][2] This reaction is often catalyzed by acid or base. The pH of the solution significantly influences the rates of both hydrolysis and the subsequent condensation steps.[3][4]

-

Reaction: R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH

The hydrolysis reaction is crucial as it "activates" the silane molecule, making it capable of bonding to the surface. The presence of ethanol or other co-solvents can delay this hydrolysis step.[1]

Step 2: Condensation and Oligomerization

Once silanols are formed, they can react with each other in a condensation reaction to form siloxane bonds (Si-O-Si), releasing water.[3] This self-condensation can occur in the bulk solution, leading to the formation of small, soluble oligomers.

-

Reaction: 2 R-Si(OH)₃ ⇌ (HO)₂-Si(R)-O-Si(R)-(OH)₂ + H₂O

Controlling the extent of this oligomerization is critical. While a limited degree of oligomerization can be beneficial, excessive self-condensation in the solution can lead to the formation of large, insoluble polysiloxane networks that may precipitate from the solution or deposit non-uniformly on the surface.

Step 3: Surface Adsorption and Covalent Bond Formation

This is the final and most critical stage for surface modification. The process involves two phases:

-

Physisorption: The generated silanols in the solution (both as monomers and small oligomers) migrate to the substrate. They initially adsorb onto the hydroxylated surface through hydrogen bonding between the silane's Si-OH groups and the substrate's surface -OH groups (e.g., Si-OH on a glass surface).[5][6]

-

Covalent Anchoring (Condensation): Following adsorption, a condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups on the substrate. This reaction forms a highly stable, covalent Si-O-Substrate bond and releases a molecule of water.[4][6] An optional final heating or curing step is often employed to drive this condensation reaction to completion and remove any remaining water or methanol.[7]

Simultaneously, the silane molecules bound to the surface can further react with adjacent silane molecules, forming a cross-linked, two-dimensional network that enhances the stability and coverage of the film.[5]

Mechanistic Pathway Overview

The following diagram illustrates the complete reaction pathway from the soluble silane precursor to the covalently bound, cross-linked surface layer.

Critical Parameters for Successful Surface Modification

The quality, stability, and density of the resulting silane layer are highly dependent on several experimental parameters.

| Parameter | Rationale and Field-Proven Insights |

| Surface Preparation | The density of surface hydroxyl groups is the single most important factor for achieving a dense, covalently bound silane layer. Substrates are often pre-treated using methods like Piranha solution, UV/Ozone, or oxygen plasma to generate a high concentration of -OH groups.[7] |

| Water Content | Water is essential for the initial hydrolysis step. For solution-phase deposition, trace amounts of water in the organic solvent are often sufficient. Anhydrous solvents are typically used to prevent excessive self-condensation in the bulk solution, thereby promoting reaction at the substrate interface. |

| Solvent Choice | Anhydrous organic solvents like toluene or ethanol are commonly used. The choice of solvent can affect silane solubility and the rate of the surface reaction. Protic solvents are generally avoided as they can interfere with the desired reaction pathway.[5] |

| pH of Solution | The pH catalyzes both hydrolysis and condensation. For many aminosilanes, deposition is most effective under slightly acidic conditions (e.g., pH 4-5), which promotes hydrolysis without excessively accelerating self-condensation in the solution.[4] |

| Reaction Time & Temperature | Deposition times can range from minutes to several hours.[7] Increased temperature can accelerate the reaction and the final curing step, but must be controlled to prevent uncontrolled polymerization in the solution. Refluxing conditions are sometimes used for robust grafting. |

Experimental Workflow: Surface Modification Protocol

This section provides a generalized, step-by-step protocol for modifying a hydroxylated substrate (e.g., glass or silicon wafer) with this compound.

I. Substrate Preparation (Hydroxylation)

-

Cleaning: Sonicate the substrate in a sequence of acetone, isopropanol, and deionized water (15 minutes each) to remove organic contaminants.

-

Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

-

Activation: Treat the substrate with an oxygen plasma cleaner (e.g., 5 minutes at high power) or immerse in Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION REQUIRED ) for 30 minutes to generate surface hydroxyl groups.

-

Final Rinse & Dry: Thoroughly rinse the activated substrate with deionized water and dry again under an inert gas stream.

II. Silanization Procedure

-

Prepare Silane Solution: In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.

-

Immersion: Immediately immerse the freshly activated and dried substrates into the silane solution. Seal the container to prevent moisture ingress.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For more robust coatings, the reaction can be carried out at an elevated temperature (e.g., 60 °C).

-

Washing: Remove the substrates from the silane solution and rinse thoroughly with fresh toluene to remove any unbound silane. Follow with a rinse in isopropanol.

-

Curing: Place the washed substrates in an oven at 110-120 °C for 30-60 minutes. This step promotes the final covalent bond formation and cross-linking of the silane layer.

-

Final Cleaning: Sonicate the cured substrates briefly in isopropanol to remove any loosely physisorbed molecules.

-

Storage: Store the functionalized substrates in a desiccator or under an inert atmosphere until further use.

Experimental Workflow Diagram

Validation and Characterization of the Modified Surface

Confirming the successful deposition and quality of the silane layer is a critical step. A multi-technique approach is recommended as no single method provides a complete picture.

| Technique | Information Provided |

| X-ray Photoelectron Spectroscopy (XPS) | Provides quantitative elemental composition of the top few nanometers of the surface. Successful deposition is confirmed by the appearance of Si 2p and N 1s peaks.[8][9] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical bonds. Can confirm the presence of the allyl C=C and N-H groups from the silane and the formation of Si-O-Si networks.[1] |

| Atomic Force Microscopy (AFM) | Measures surface topography and roughness. Can be used to assess the homogeneity of the silane film and detect the presence of aggregates or nodules.[7][8] |

| Contact Angle Goniometry | Measures surface wettability. A successful modification with this aminosilane typically results in a change in the water contact angle, indicating altered surface chemistry. |

| Ellipsometry | Provides a highly precise measurement of the thickness of the deposited film, often confirming monolayer or near-monolayer coverage.[8][10] |

| Thermogravimetric Analysis (TGA) | For particulate materials (e.g., silica nanoparticles), TGA can quantify the amount of silane grafted onto the surface by measuring the weight loss upon thermal decomposition of the organic component. |

Characterization Workflow Diagram

Conclusion

The surface binding of this compound is a sophisticated process reliant on the controlled hydrolysis of its methoxy groups to form reactive silanols, followed by their condensation with surface hydroxyl groups. The formation of a stable, covalently bonded, and cross-linked siloxane network at the substrate interface is the ultimate goal. Success is not merely incidental; it is the direct result of meticulous control over experimental parameters, particularly substrate pre-treatment, water availability, and reaction conditions. By following validated protocols and employing a comprehensive suite of characterization techniques, researchers can reliably engineer surfaces with terminal allyl functionalities, paving the way for advanced applications in drug development and materials science.

References

-

Mohamadnia, Z., et al. (2012). Surface Modification of Mesoporous Nanosilica with [3-(2-Aminoethylamino) propyl] Trimethoxysilane and Its Application in Drug Delivery. International Journal of Nanoscience and Nanotechnology, 8(3), 145-154. [Link]

-

Mohamadnia, Z., et al. (2012). Surface Modification of Mesoporous Nanosilica with [3-(2-Aminoethylamino) propyl] trimethoxysilaneand Its Application in Drug Delivery. International Journal of Nanoscience and Nanotechnology. [Link]

-

Blayo, A., & Belgacem, M. N. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 240-254. [Link]

-

Rueda, M. M., et al. (2011). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. Journal of Sol-Gel Science and Technology, 59(3), 599-607. [Link]

-

Petoral, R. M., et al. (2005). Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates. Analytical and Bioanalytical Chemistry, 383(3), 457-465. [Link]

-

Tamayo, A., et al. (2018). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Boletin de la Sociedad Espanola de Ceramica y Vidrio, 57(4), 177-184. [Link]

-

Pfeiffer, J., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 134(6), 803-816. [Link]

-

Peña-Alonso, R., et al. (2009). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. Journal of Sol-Gel Science and Technology, 50(2), 221-228. [Link]

-

Holtzinger, A., et al. (2015). Fabrication and characterization of functionalized surfaces with 3-amino propyltrimethoxysilane films for anti-infective therapy applications. Semantic Scholar. [Link]

-

Lundy, R., et al. (2020). Enhanced Binding of (3-Aminopropyl)triethoxysilane to Polymer Brush-Coated Surfaces by Controlled Activation: Degradation, Activation, and Functionalization. ACS Applied Materials & Interfaces, 12(40), 45453-45462. [Link]

-

Petoral, R. M., et al. (2005). Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates. ResearchGate. [Link]

-

Howarter, J. A., & Youngblood, J. P. (2006). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. Macromolecules, 39(19), 6584-6591. [Link]

-

Oksuz, L., et al. (2008). Surface Chemical Conversion of 3-glycidoxypropyldimethylethoxysilane on Hydroxylated Silicon Surface: FT-IR, Contact Angle and Ellipsometry Analysis. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 317(1-3), 145-151. [Link]

-

Tham, D. Q., et al. (2019). Preparation, stabilization and CHARACTERIZATION of 3-(Methacryloyloxy) propyl trimethoxy silane modified colloidal nanosilica particles. ResearchGate. [Link]

-

Lupan, A., et al. (2021). Surface Modification of Nanoporous Anodic Alumina during Self-Catalytic Atomic Layer Deposition of Silicon Dioxide from (3-Aminopropyl)Triethoxysilane. Nanomaterials, 11(9), 2307. [Link]

-

Kumar, N., et al. (2025). Surface modification techniques. ResearchGate. [Link]

-

Bressy, C., et al. (2012). New Insights into the Adsorption of 3-(Trimethoxysilyl)propylmethacrylate on Hydroxylated ZnO Nanopowders. The Journal of Physical Chemistry C, 116(34), 18317-18327. [Link]

-

Desimone, P. M., et al. (2010). The surface chemistry of 3-mercaptopropyltrimethoxysilane films deposited on magnesium alloy AZ91. Applied Surface Science, 256(11), 3468-3475. [Link]

-

Tran, T. Q., et al. (2023). Chemisorption and Surface Reaction of Hafnium Precursors on the Hydroxylated Si(100) Surface. Materials, 16(24), 7701. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. laurentian.ca [laurentian.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Surface chemical conversion of 3-glycidoxypropyldimethylethoxysilane on hydroxylated silicon surface: FT-IR, contact angle and ellipsometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 3-(N-Allylamino)propyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Allylamino)propyltrimethoxysilane (CAS No. 31024-46-1) is a versatile organosilane coupling agent utilized in a variety of research and development applications, including surface modification of materials and as a linker in the synthesis of novel molecules. Its bifunctional nature, possessing both a reactive allylamino group and hydrolyzable methoxysilyl groups, makes it a valuable tool for creating stable covalent bonds between organic and inorganic materials. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from closely related compounds.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) with definitive GHS classification for this compound was not available in the provided search results, data from structurally similar aminofunctional silanes strongly suggest that it should be handled as a hazardous substance. The primary hazards are associated with its corrosive nature, potential for serious eye damage, skin irritation, and sensitization. Furthermore, like other trimethoxysilanes, it is expected to react with moisture to produce methanol, which has its own toxicity profile.

Based on information for analogous compounds, the anticipated hazard classifications are as follows:

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |

| Combustible Liquid | Category 4 | H227: Combustible liquid |

Note: This classification is inferred from similar aminofunctional silanes and should be treated as a conservative guideline in the absence of a specific SDS for this compound.

Key Mechanistic Insights: The trimethoxysilyl group of this compound can hydrolyze upon contact with water or moisture, including humidity in the air. This reaction produces methanol and silanols. The liberated methanol is a toxic substance, and the silanols can self-condense. The amino group imparts a basic and corrosive character to the molecule, which is the primary reason for its skin and eye irritancy.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.[1]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.

| Body Part | PPE Recommendation | Rationale and Causality |

| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes of the corrosive liquid, which can cause serious eye damage.[2] |

| Skin | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-retardant lab coat. | Prevents skin contact, which can lead to irritation, burns, and sensitization.[3] The choice of glove material should be based on the manufacturer's compatibility data. A lab coat protects the body from splashes. |

| Respiratory | Generally not required when handled in a properly functioning chemical fume hood. If vapors may be generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Protects against inhalation of irritating vapors. |

Self-Validating System for PPE: Before each use, visually inspect gloves for any signs of degradation or puncture. Ensure that safety goggles provide a complete seal around the eyes. Regularly check the certification and flow rate of the chemical fume hood.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the chemical's integrity.

Handling

-

Moisture Sensitivity: This compound is moisture-sensitive and will react with water, leading to the release of methanol and a reduction in the product's efficacy.[4] Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or when used in moisture-sensitive reactions.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and water.[4]

-

Grounding: For transfers of larger quantities, take precautionary measures against static discharge by grounding containers and equipment.[5]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5] Contaminated clothing should be removed immediately and washed before reuse.[2]

Storage

-

Container: Store in the original, tightly sealed container.[1] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

-

Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][7]

-

Segregation: Store separately from incompatible materials such as acids and oxidizing agents.

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Spill Response Protocol

A minor spill of this compound in a laboratory setting can be managed by trained personnel with the appropriate PPE and spill kit. For major spills, evacuate the area and contact emergency services.

Minor Spill Cleanup Steps:

-

Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation (if not already in a fume hood).

-

Don PPE: Wear the appropriate PPE as outlined in Section 2.2.

-

Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.

-

Collect the Residue: Using non-sparking tools, carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.

-

Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.

-

Dispose of Waste: All contaminated materials, including gloves and cleaning cloths, must be disposed of as hazardous waste according to institutional and local regulations.

Disposal Considerations

The disposal of this compound and its containers must be conducted in compliance with all federal, state, and local regulations.

-

Waste Characterization: Unused this compound is considered hazardous chemical waste.

-

Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.

-

Professional Disposal: Arrange for the collection and disposal of waste by a licensed hazardous waste disposal company.[3] Provide the disposal company with a copy of the Safety Data Sheet (or the information in this guide if an SDS is unavailable).

Self-Validating System for Disposal: Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. Ensure that waste containers are properly labeled and stored in a designated satellite accumulation area.

Physicochemical and Reactivity Data

Understanding the physicochemical properties and reactivity of this compound is fundamental to its safe handling and use in experimental design.

| Property | Value | Source |

| CAS Number | 31024-46-1 | [2][6] |

| Molecular Formula | C₉H₂₁NO₃Si | [2][6] |

| Molecular Weight | 219.35 g/mol | [2][6] |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 108 °C | [6] |

| Flash Point | 84 °C | [6] |

| Density | 0.99 g/cm³ | [6] |

| Reactivity | Reacts with water and moisture. Incompatible with strong oxidizing agents and acids. | [4] |

| Hazardous Decomposition Products | Upon combustion or reaction with water, may produce carbon oxides, nitrogen oxides, silicon dioxide, and methanol. | [4] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: A typical experimental workflow for handling this compound.

Caption: A decision tree for responding to a spill of this compound.

References

-

First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]

-

Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

-

Material Safety Data Sheet. (n.d.). Hangzhou Jessica Chemicals Co., Ltd. Retrieved from [Link]

-

n-PROPYLTRIMETHOXYSILANE. (2014, November 17). Gelest, Inc. Retrieved from [Link]

-

N-Phenyl-3-aminopropyltrimethoxysilane. (n.d.). PubChem. Retrieved from [Link]

-

N-(2-AMINOETHYL)-3-AMINOPROPYLTRIMETHOXYSILANE, tech-95. (2015, January 7). Gelest, Inc. Retrieved from [Link]

-

PERSONAL PROTECTIVE EQUIPMENT. (n.d.). ASHP Publications. Retrieved from [Link]

-

Personal Protective Equipment (PPE). (n.d.). Clean Air Essentials. Retrieved from [Link]

-

Bis(3-(methylamino)propyl)trimethoxysilane. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). GlobalChemMall. Retrieved from [Link]

-

3-((Trimethoxysilyl)propyl)diethylenetriamine. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Spill. (n.d.). Division of Research Safety - University of Illinois. Retrieved from [Link]

-

The NIH Drain Discharge Guide. (n.d.). NIH. Retrieved from [Link]

-

Chemical Spill Clean-up Procedure. (2017, November 27). Safety & Risk Services - University of British Columbia. Retrieved from [Link]

-

SAFETY DATA SHEET. (2024, February 10). Fisher Scientific. Retrieved from [Link]

-

Chemical Spill Clean-Up. (n.d.). TBEP Labs. Retrieved from [Link]

-

Modified Efficient and Simple Method for Biological Spill Cleanup. (n.d.). PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. couplingagentses.com [couplingagentses.com]

- 6. This compound | 31024-46-1 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

An In-depth Technical Guide to the Hydrolysis and Condensation of Allylamino Silanes

<

Abstract

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of allylamino silanes. An understanding of these reaction pathways is critical for the controlled formation of polysiloxane networks and self-assembled monolayers (SAMs), which are integral to advanced materials science, particularly in the development of coatings, adhesion promoters, and surface modification agents. This document will delve into the reaction kinetics, influencing factors, characterization techniques, and practical applications, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to Allylamino Silanes

Allylamino silanes are a class of organofunctional silanes characterized by the presence of both an allyl group (-CH₂-CH=CH₂) and an amino group (-NH₂) in their organic substituent, along with hydrolyzable alkoxy groups (e.g., methoxy, ethoxy) attached to the silicon atom. This bifunctional nature allows them to act as versatile coupling agents, bridging inorganic substrates and organic polymers. The allyl group provides a site for polymerization or other organic reactions, while the amino group can influence the hydrolysis and condensation rates and provide a site for further functionalization. The silane moiety enables covalent bonding to hydroxylated surfaces such as glass, silica, and metal oxides.

The Sol-Gel Process: Hydrolysis and Condensation

The transformation of allylamino silane monomers into a cross-linked polysiloxane network is a classic example of a sol-gel process.[1][2][3] This process occurs in two primary, often overlapping, stages: hydrolysis and condensation.

Hydrolysis

Hydrolysis is the initial step where the alkoxy groups (-OR) on the silicon atom are replaced by hydroxyl groups (-OH), forming silanols. This is a series of nucleophilic substitution reactions, producing an alcohol as a byproduct.[4]

-

Step 1: R-Si(OR)₃ + H₂O → R-Si(OR)₂(OH) + ROH

-

Step 2: R-Si(OR)₂(OH) + H₂O → R-Si(OR)(OH)₂ + ROH

-

Step 3: R-Si(OR)(OH)₂ + H₂O → R-Si(OH)₃ + ROH

(Where R represents the allylamino-containing organic group)

The rate of hydrolysis is influenced by several factors, including pH, water concentration, and the type of alkoxy group.[5][6] For aminosilanes, the amino group can act as an internal base catalyst, accelerating the hydrolysis process.[4][7]

Condensation

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or alcohol. This process can occur in two ways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. -Si-OH + HO-Si- → -Si-O-Si- + H₂O

-

Alcohol Condensation: A silanol group reacts with an alkoxy group to form a siloxane bond and an alcohol molecule. -Si-OH + RO-Si- → -Si-O-Si- + ROH

These condensation reactions lead to the formation of oligomers and eventually a cross-linked, three-dimensional polysiloxane network. The structure of this network is highly dependent on the reaction conditions.

Mechanisms of Reaction

The hydrolysis and condensation of alkoxysilanes can be catalyzed by either acids or bases.[8]

-

Acid-Catalyzed Mechanism: In acidic conditions, the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[9] This mechanism generally leads to less branched, more linear polymer chains.[9]

-

Base-Catalyzed Mechanism: Under basic conditions, the hydroxyl anion directly attacks the silicon atom.[9] This pathway tends to produce more highly branched and condensed structures.[9]

For allylamino silanes, the amino group's basicity plays a crucial role, often providing internal catalysis for the hydrolysis and condensation reactions.[4][7][10] This can lead to rapid gelation, even under neutral pH conditions.[7]

Factors Influencing Hydrolysis and Condensation

Several key factors dictate the kinetics and outcome of the hydrolysis and condensation of allylamino silanes:

| Factor | Effect on Reaction Rate and Product Structure |

| pH | The rate of hydrolysis is slowest at a neutral pH (around 7) and is significantly accelerated by both acidic and basic conditions.[11][12] Acid catalysis favors the formation of more linear polymers, while base catalysis leads to more branched structures.[9] For aminosilanes, the inherent basicity of the amino group often results in self-catalysis.[7][11] |

| Water Concentration | A sufficient amount of water is necessary for complete hydrolysis. The water-to-silane ratio is a critical parameter influencing the extent of hydrolysis and subsequent condensation.[9] |

| Solvent | The choice of solvent can affect the solubility of the silane and the accessibility of water to the alkoxy groups.[5] The presence of alcohol, a byproduct of hydrolysis, can also shift the equilibrium and slow down the reaction.[11] |

| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation, following the Arrhenius law.[5][11] |

| Catalyst | External acid or base catalysts can be used to control the reaction rates. For aminosilanes, the amino group itself acts as an internal catalyst.[4][7] |

| Steric Effects | The size and structure of the alkoxy groups and the organic substituent can influence the reaction rates.[6] For instance, methoxy groups hydrolyze faster than ethoxy groups due to less steric hindrance.[6] |

Experimental Protocols

General Procedure for Hydrolysis and Condensation

-

Preparation of the Silane Solution: Dissolve the allylamino silane in a suitable solvent, typically an alcohol-water mixture. The concentration of the silane will depend on the desired final properties of the polysiloxane.

-

pH Adjustment (Optional): If an external catalyst is desired, adjust the pH of the solution using a dilute acid (e.g., acetic acid) or base (e.g., ammonium hydroxide). For many allylamino silanes, no pH adjustment is necessary due to internal catalysis.[11]

-

Reaction: Stir the solution at a controlled temperature. The reaction time can vary from minutes to hours, depending on the specific silane and reaction conditions.

-

Monitoring the Reaction: The progress of the reaction can be monitored using techniques such as FTIR or NMR spectroscopy.[12][13][14][15][16][17][18]

-

Application/Curing: The resulting sol can be applied to a substrate as a coating or used to form a bulk gel. A subsequent curing step, often involving heat, may be required to complete the condensation process and remove residual solvent and byproducts.

Characterization of Resulting Materials

Several analytical techniques are employed to characterize the hydrolysis and condensation process and the final polysiloxane material:

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[12][15][19][20][21][22] The formation of siloxane networks is indicated by a broad absorption band in the 1000-1130 cm⁻¹ region.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is particularly useful for quantifying the different silicon species present (monomers, dimers, oligomers) and for following the kinetics of the hydrolysis and condensation reactions.[13][14][16][17][18] 1H and 13C NMR can also be used to monitor the changes in the organic part of the molecule.[16]

-

Scanning Electron Microscopy (SEM): SEM provides morphological information about the resulting polysiloxane films or particles.

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the cured polysiloxane material.

Visualization of Reaction Pathways and Workflows

Hydrolysis and Condensation Pathway

Caption: General reaction pathway for the hydrolysis and condensation of an allylamino trialkoxysilane.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and characterization of polysiloxanes from allylamino silanes.

Applications

The unique properties of polysiloxanes derived from allylamino silanes make them suitable for a wide range of applications, including:

-

Adhesion Promoters: They enhance the bonding between dissimilar materials, such as glass fibers and polymer matrices in composites.[5]

-

Surface Modification: They are used to create functionalized surfaces with tailored properties, such as hydrophobicity or biocompatibility.[24][25][26]

-

Coatings: They form protective coatings with good thermal stability and corrosion resistance.[1][27]

-

Cross-linking Agents: The allyl group can participate in further cross-linking reactions, leading to robust polymer networks.[5]

-

Biomedical Applications: Amine-functionalized surfaces are valuable for immobilizing biomolecules.[24][28]

Conclusion

The hydrolysis and condensation of allylamino silanes are complex yet versatile processes that enable the creation of a wide array of functional materials. A thorough understanding of the reaction mechanisms and the influence of various experimental parameters is essential for controlling the structure and properties of the resulting polysiloxane networks. This guide has provided a detailed overview of these fundamental aspects, offering a solid foundation for researchers and professionals working in this exciting field.

References

-

11. (n.d.).

-

5. (2023, May 30). PubMed Central.

-

6. (n.d.). Gelest, Inc.

-

13. (n.d.). ACS Publications.

-

12. (2012, April 2). Taylor & Francis Online.

-

19. (n.d.). Science and Education Publishing.

-

4. (n.d.). Benchchem.

-

7. (n.d.). DTIC.

-

14. (n.d.). ResearchGate.

-

9. (n.d.). PMC.

-

15. (n.d.). ResearchGate.

-

16. (2025, August 9).

-

20. (2020, October 25). MDPI.

-

21. (n.d.). Hydrophobe.org.

-

17. (n.d.). Mechanical Engineering.

-

18. (2003, June 12). AFINITICA.

-

29. (n.d.).

-

8. (n.d.).

-

10. (n.d.). PMC - NIH.

-

30. (2025, August 7). ResearchGate.

-

31. (2023, May 10).

-

22. (n.d.). ResearchGate.

-

32. (2013, December 10). PubMed.

-

23. (n.d.). Gelest, Inc.

-

33. (n.d.).

-

34. (2025, August 7).

-

35. (n.d.).

-

36. (n.d.).

-

37. (n.d.). ResearchGate.

-

38. (n.d.). Elsevier.

-

39. (2025, August 5). ResearchGate.

-

40. (2023, May 19). MDPI.

-

41. (n.d.). ResearchGate.

-

42. (n.d.). Google Patents.

-

24. (n.d.). PMC - NIH.

-

43. (n.d.). ResearchGate.

-

25. (n.d.). PMC - NIH.

-

27. (n.d.). MDPI.

-

44. (n.d.). MDPI.

-

1. (n.d.). PMC - NIH.

-

2. (2018, June 26). ResearchGate.

-

3. (n.d.). Sigma-Aldrich.

-

28. (2025, August 10). ResearchGate.

-

45. (n.d.).

Sources

- 1. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deposition Grade Silanes for Sol-Gel Processes [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 18. afinitica.com [afinitica.com]

- 19. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]

- 20. mdpi.com [mdpi.com]

- 21. hydrophobe.org [hydrophobe.org]

- 22. researchgate.net [researchgate.net]

- 23. gelest.com [gelest.com]

- 24. Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes [escholarship.org]

- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 31. adhesivesmag.com [adhesivesmag.com]

- 32. Kinetics of (3-aminopropyl)triethoxylsilane (APTES) silanization of superparamagnetic iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. semanticscholar.org [semanticscholar.org]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

- 37. researchgate.net [researchgate.net]

- 38. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 39. researchgate.net [researchgate.net]

- 40. mdpi.com [mdpi.com]

- 41. researchgate.net [researchgate.net]

- 42. US7238768B2 - Polysiloxanes and their preparation - Google Patents [patents.google.com]

- 43. researchgate.net [researchgate.net]

- 44. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 45. Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 3-(N-Allylamino)propyltrimethoxysilane: A Technical Guide for Researchers and Formulation Scientists

Introduction: Understanding the Role of Solubility in the Application of 3-(N-Allylamino)propyltrimethoxysilane

This compound, a versatile organofunctional silane, serves as a critical coupling agent and surface modifier in a multitude of advanced material applications. Its unique molecular architecture, featuring a hydrolyzable trimethoxysilyl group for inorganic substrate reactivity, a flexible propyl linker, and a reactive N-allylamino group for organic polymer engagement, positions it as a key component in adhesives, sealants, coatings, and composite materials. The efficacy of this silane in any given formulation is fundamentally governed by its solubility and miscibility in the chosen solvent or resin system. A thorough understanding of its solubility characteristics is paramount for achieving homogeneous dispersions, controlling reaction kinetics, and ultimately ensuring the performance and durability of the final product.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will delve into the chemical principles that dictate its solubility, present a detailed qualitative solubility profile, and offer a robust, step-by-step experimental protocol for researchers to validate and quantify solubility in their own systems.

Molecular Structure and its Influence on Solubility

The solubility of this compound is a direct consequence of its molecular structure, which combines both polar and non-polar characteristics.

-

Trimethoxysilyl Group: This moiety is susceptible to hydrolysis in the presence of moisture, forming silanol groups (Si-OH) and methanol.[1] The initial trimethoxysilyl group has a moderate polarity. Upon hydrolysis, the resulting silanol groups can participate in hydrogen bonding, which can influence solubility in protic solvents.

-

Propylamino Group: The secondary amine and the propyl chain contribute to the molecule's polarity and its ability to engage in hydrogen bonding. The basic nature of the amino group can also lead to interactions with acidic functionalities in a solvent or resin.

-

Allyl Group: The terminal allyl group (C=C) introduces a non-polar, hydrocarbon-like character to the molecule.

The interplay of these functional groups dictates the "like dissolves like" principle in the context of this silane. Solvents that can effectively solvate both the polar amine and siloxy/silanol functionalities, as well as the non-polar allyl and propyl groups, will exhibit the highest solubilizing capacity.

Qualitative Solubility Profile of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The polar hydroxyl group of alcohols can hydrogen bond with the amine and siloxy/silanol groups of the silane. The alkyl portion of the alcohol interacts favorably with the propyl and allyl groups. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Ketones are polar aprotic solvents that can act as hydrogen bond acceptors for the amine proton. Their moderate polarity effectively solvates the entire silane molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Miscible | Ethers are relatively non-polar but the oxygen atom can act as a hydrogen bond acceptor. THF is generally a better solvent than diethyl ether due to its higher polarity. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | These non-polar solvents will readily solvate the non-polar allyl and propyl groups. The polar functionalities of the silane limit its miscibility, but solubility is expected to be substantial. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | These are highly non-polar solvents and will have limited ability to solvate the polar amine and trimethoxysilyl groups, likely leading to poor solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds. |

| Water | Soluble (with reaction) | The amino group imparts some water solubility. However, the trimethoxysilyl group will undergo hydrolysis, leading to the formation of silanols and eventually condensation into siloxanes. The stability of the aqueous solution is often pH-dependent.[1] |

Note: This table represents a predicted solubility profile. It is imperative for researchers to experimentally verify the solubility in their specific solvent systems, as purity of both the silane and the solvent, as well as the presence of moisture, can significantly impact the results.

Causality Behind Experimental Choices in Solubility Determination

The experimental protocol detailed below is designed to be a self-validating system. The choice of a visual, qualitative determination followed by a quantitative approach allows for a rapid screening of solvents and a more precise measurement for key systems. The incremental addition of the solute to a fixed volume of solvent is a standard and reliable method to determine the saturation point. The inclusion of stirring and temperature control addresses the kinetic aspects of dissolution, ensuring that the observed solubility is a true reflection of the thermodynamic equilibrium.

Experimental Protocol for Determining the Solubility of this compound

This protocol provides a detailed, step-by-step methodology for the qualitative and quantitative determination of the solubility of this compound in an organic solvent.

Part 1: Qualitative Solubility Determination

Objective: To rapidly assess whether the silane is soluble, sparingly soluble, or insoluble in a range of solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, acetone, toluene, hexane)

-

Small glass vials (e.g., 4 mL) with caps

-

Pasteur pipettes or micropipettes

-

Vortex mixer

Procedure:

-